2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate is a complex organic compound that features both fluorophenyl and acetamidobenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of 2-(4-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then subjected to further reactions to introduce the acetamidobenzenesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorine atom can be detected using techniques like NMR spectroscopy, providing insights into molecular interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the acetamidobenzenesulfonyl group suggests possible applications in the development of anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamidobenzenesulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)acetic acid: A precursor in the synthesis of the target compound.
4-Acetamidobenzenesulfonyl chloride: Another precursor used in the synthesis.
2-(4-Fluorophenyl)-2-oxoethyl acetate: A structurally similar compound with different functional groups.
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate is unique due to the combination of its fluorophenyl and acetamidobenzenesulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for versatile reactivity and interactions.
Properties
Molecular Formula |
C19H18FNO6S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 3-(4-acetamidophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C19H18FNO6S/c1-13(22)21-16-6-8-17(9-7-16)28(25,26)11-10-19(24)27-12-18(23)14-2-4-15(20)5-3-14/h2-9H,10-12H2,1H3,(H,21,22) |
InChI Key |
MBNURQWGKHCXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.